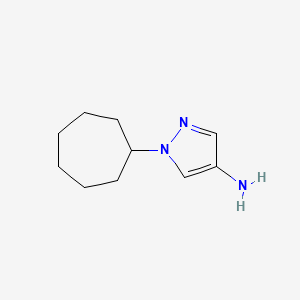

1-cycloheptyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-cycloheptylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c11-9-7-12-13(8-9)10-5-3-1-2-4-6-10/h7-8,10H,1-6,11H2 |

InChI Key |

HPOXMHWWHGNTMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cycloheptyl 1h Pyrazol 4 Amine and Its Analogues

Strategies for the Construction of the 1H-Pyrazole Ring System

The formation of the pyrazole (B372694) ring is a well-documented process in organic chemistry, with several reliable methods developed over more than a century. These strategies typically involve the reaction of a binucleophilic nitrogen source, most commonly hydrazine (B178648) or its derivatives, with a three-carbon electrophilic component.

Cyclization Reactions involving Hydrazine Derivatives and Substituted Precursors

The most prominent and historically significant method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional carbon precursor. nih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, is highly versatile and widely employed. wikipedia.org

Key precursors for this reaction include:

1,3-Diketones: The reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine is a direct and efficient route to polysubstituted pyrazoles. mdpi.com The reaction typically proceeds at room temperature or with gentle heating. mdpi.com For unsymmetrical diketones and substituted hydrazines, the reaction can sometimes yield a mixture of regioisomers. nih.gov

α,β-Unsaturated Ketones (Enones): These precursors react with hydrazines to initially form pyrazoline intermediates via a cyclocondensation reaction. nih.govmdpi.com Subsequent oxidation of the pyrazoline ring is required to yield the aromatic pyrazole. nih.govmdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones is another established method, though it can also lead to mixtures of regioisomers. mdpi.com

α,β-Alkynic Hydrazones: A more modern approach involves the electrophilic cyclization of α,β-alkynic hydrazones. These are prepared by reacting hydrazines with propargyl aldehydes or ketones. Treatment with an electrophile like molecular iodine induces cyclization to afford 4-iodopyrazoles, which can be further functionalized. acs.org

Condensation Approaches for Pyrazole Formation

Condensation reactions are at the heart of pyrazole synthesis, forming the initial intermediates that lead to the heterocyclic ring. This approach traditionally involves the reaction between hydrazine and 1,3-dicarbonyl compounds or their equivalents. rsc.org The versatility of this method has been expanded through the use of various precursors and catalysts.

For instance, the condensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to produce 1-arylpyrazoles with excellent regioselectivity and high yields (59% to 98%). mdpi.com Enaminones, which can be generated from 1,3-dicarbonyl compounds, also serve as effective precursors. Their reaction with hydrazines provides a pathway to 1,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.org Multi-component reactions often leverage a series of condensation events; for example, the reaction of aldehydes, ketones, and hydrazines can produce pyrazoline intermediates under microwave irradiation, which are then oxidized to pyrazoles. rsc.org

Multi-Step Synthesis Pathways for the Core Structure

While many pyrazole syntheses can be accomplished in a single step, several robust multi-step pathways offer greater control and access to complex substitution patterns. These sequences often involve the in-situ generation of the requisite 1,3-dicarbonyl or equivalent precursor.

One such pathway begins with chalcone (B49325) analogues. researchgate.net A three-step sequence involves:

Addition of bromine across the double bond of the chalcone to form a dibromide.

Conversion of the chalcone dibromide into a β-diketone.

Ring closure via reaction with hydrazine hydrate (B1144303) to yield the final 3,5-disubstituted pyrazole. researchgate.net

Another approach, also starting from chalcones, involves an initial epoxidation of the α,β-unsaturated system using hydrogen peroxide. mdpi.com The resulting epoxide is then treated with hydrazine hydrate, which opens the ring and subsequently cyclizes and dehydrates to furnish the 3,5-diaryl-1H-pyrazole. mdpi.com

Multi-component reactions (MCRs) represent a highly efficient form of multi-step synthesis, as they occur in a single reaction vessel. For example, pyrano[2,3-c]pyrazole derivatives can be synthesized in a four-component reaction involving an aldehyde, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound like malononitrile. mdpi.com This sequence proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization steps. mdpi.com

Introduction and Modification of the Cycloheptyl Moiety at the N1 Position

The introduction of the cycloheptyl group at the N1 position of the pyrazole ring can be achieved by two main strategies: direct alkylation of a pre-formed pyrazole ring or by using a cycloheptyl-containing precursor during the ring formation step.

Direct N-Alkylation and N-Cycloalkylation Reactions

Direct N-alkylation is a common method for functionalizing the pyrazole nitrogen. For unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 alkylated isomers, with the product ratio often controlled by steric factors. mdpi.comsemanticscholar.org

Several methods are available for this transformation:

Classical Alkylation: This typically involves deprotonating the pyrazole with a base followed by reaction with an alkyl halide.

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles (e.g., cycloheptyl trichloroacetimidate) in the presence of a Brønsted acid catalyst like camphorsulfonic acid. This reaction proceeds under mild conditions to give N-alkyl pyrazoles. mdpi.comsemanticscholar.org

Catalytic Gas-Phase Alkylation: N-alkylation can be achieved using an alcohol (e.g., cycloheptanol) in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst at elevated temperatures. google.com

Enzymatic Alkylation: Biocatalysis offers a highly selective method for N-alkylation. Engineered methyltransferase enzymes can be used in a cascade reaction to transfer alkyl groups from simple haloalkanes to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.gov This method has been demonstrated for methyl, ethyl, and propyl groups and could be adapted for larger cycloalkyl moieties. nih.gov

Incorporation of Cycloheptyl-containing Precursors

An alternative and often more regioselective strategy is to incorporate the cycloheptyl group into one of the starting materials before the pyrazole ring is constructed. This ensures the cycloheptyl group is located exclusively at the N1 position.

The most direct method involves using cycloheptylhydrazine (B91774) as the nitrogen-containing precursor. In a reaction analogous to the Knorr synthesis, cycloheptylhydrazine can be reacted with a suitable three-carbon synthon to build the pyrazole ring, directly yielding the N1-cycloheptylpyrazole. For example, the synthesis of the analogous 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxamide starts from cyclohexylhydrazine (B1595531) hydrochloride, demonstrating the viability of this approach. chemicalbook.com

Another strategy involves using a precursor that already contains the cycloheptyl ring. For example, the cyclization of 2-(2-(phenylethynyl)benzylidene)cycloheptanone with hydrazine produces a fused polycyclic pyrazole derivative where the cycloheptyl ring is integral to the starting ketone. rhhz.net

Functionalization and Derivatization at the 4-Amino Position

The amino group at the 4-position of the pyrazole ring is a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

The nucleophilic nature of the 4-amino group readily allows for acylation and amidation reactions. These reactions are fundamental in creating amide linkages, which are prevalent in many biologically active molecules. For instance, 4-aminopyrazolo[3,4-d]pyrimidine can be converted to its corresponding carbamate (B1207046), ethyl pyrazolo[3,4-d]pyrimidine-4-carbamate (2), which then serves as an intermediate for further derivatization. nih.gov The ethoxy group of this carbamate can be displaced by various amines and amino acids to furnish a series of 4-ureidopyrazolo[3,4-d]pyrimidines. nih.gov

Another approach involves the direct reaction of 4-aminopyrazoles with isocyanates to form ureido derivatives. nih.gov Similarly, the synthesis of 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)acetamide (3) is achieved by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile (2) with cyanoacetic acid in the presence of acetic anhydride. nih.gov This highlights the utility of acid anhydrides and acyl chlorides in the acylation of aminopyrazoles. These methods are foundational for building libraries of pyrazole-based compounds with varying amide side chains.

Table 1: Examples of Acylation and Amidation Reactions on Aminopyrazole Cores

| Starting Material | Reagent(s) | Product | Reference |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Ethyl chloroformate, then various amines/amino acids | 4-Ureidopyrazolo[3,4-d]pyrimidines | nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Isocyanates | 4-Ureidopyrazolo[3,4-d]pyrimidines | nih.gov |

| 5-Amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | Cyanoacetic acid, acetic anhydride | 2-Cyano-N-(4-cyano-3-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl)acetamide | nih.gov |

To introduce more complex and extended side chains at the 4-amino position, various coupling reactions are employed. The Buchwald-Hartwig and Suzuki coupling reactions are powerful tools in this regard. For example, the Buchwald-Hartwig coupling has been successfully used for the C-N coupling of 4-bromo-1-tritylpyrazole with a range of aryl- and alkylamines, using tBuDavePhos as a ligand. researchgate.net This demonstrates a method for directly attaching amino groups with diverse substituents to the pyrazole core.

The Suzuki coupling reaction is another key method, often used to form carbon-carbon bonds. While typically applied to halo-pyrazoles for the introduction of aryl or vinyl groups, it can be part of a synthetic sequence that ultimately functionalizes the amino group. For instance, a key intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, is prepared via nucleophilic substitution and then subjected to Suzuki coupling to introduce various aryl groups. nih.gov This showcases an indirect yet effective strategy for elaborating the structure around the pyrazole core.

The 4-amino group of pyrazoles is a key nucleophile in the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These bicyclic systems are of significant interest due to their structural analogy to purines. rsc.org

Pyrazolo[3,4-d]pyrimidines: The synthesis of this scaffold often involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. nih.gov A common strategy is the reaction of 5-aminopyrazole-4-carbonitriles with formic acid or formamide (B127407). nih.gov More advanced methods utilize three-component reactions. For example, the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation provides a practical one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govmonash.edu This approach allows for the introduction of diversity at two positions of the final product. nih.gov Similarly, N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines can be synthesized through a three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters, often facilitated by microwave irradiation. rsc.orgrsc.org

Pyrazolo[1,5-a]pyrimidines: These isomers are typically synthesized through the condensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govbme.hu The reaction of 5-aminopyrazoles with enaminones is a widely used method. bme.huresearchgate.net For instance, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles offers a regioselective and solvent-free route to 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl/methyl propiolate, in the presence of a catalyst like KHSO₄ under ultrasound irradiation. bme.hu

Table 2: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Materials | Key Reagents/Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Methyl 5-aminopyrazole-4-carboxylates, primary amines | Trimethyl orthoformate, microwave irradiation | nih.govmonash.edu |

| 3,4-Diaminopyrazolo[3,4-d]pyrimidines | 3,5-Diaminopyrazole-4-carbonitriles, primary amines | Orthoesters, microwave irradiation | rsc.orgrsc.org |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-enaminones | Microwave irradiation, solvent-free | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, acetylenic esters | KHSO₄, ultrasound irradiation | bme.hu |

Advanced Synthetic Techniques and Principles

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. In the context of 1-cycloheptyl-1H-pyrazol-4-amine and its analogues, one-pot, multicomponent, and microwave-assisted reactions are increasingly employed to achieve these goals.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. mdpi.comnih.gov The synthesis of pyrazole derivatives has significantly benefited from MCRs. nih.govbeilstein-journals.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. nih.govresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds.

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones is a prime example where microwave irradiation has been successfully applied. nih.govmonash.edu The three-component reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is significantly more efficient under controlled microwave irradiation compared to conventional heating. nih.govmonash.edu This method allows for the rapid and selective formation of the pyrimidine (B1678525) ring. nih.gov Similarly, the synthesis of N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines is highly efficient under microwave irradiation. rsc.orgrsc.org

Microwave assistance is also beneficial in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles proceeds efficiently under solvent-free microwave conditions. nih.gov Furthermore, a sequential one-pot, microwave-assisted approach has been developed for the synthesis of 8-substituted pyrazolo[1,5-a] mdpi.comacs.orgnih.govtriazines, demonstrating the power of combining modern synthetic techniques. semanticscholar.org

Green Chemistry Considerations in Synthesis

The synthesis of pyrazole derivatives, including 1-cycloheptyl-1H-pyrazol-4-amine, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. sci-hub.se Modern synthetic protocols focus on improving atom economy, utilizing safer solvents, employing renewable energy sources, and using recyclable catalysts. nih.govnih.gov

Key green strategies applicable to pyrazole synthesis include:

Atom Economy: This principle seeks to maximize the incorporation of reactant atoms into the final product. primescholars.comkccollege.ac.in Multicomponent reactions (MCRs) are a prime example of high atom economy, as they allow for the assembly of complex molecules like pyrazoles in a single step from multiple starting materials, minimizing waste. nih.govmdpi.com For instance, a one-pot, three-component reaction involving a hydrazine, a β-ketonitrile, and an aldehyde can efficiently construct the functionalized pyrazole core. mdpi.com

Safer Solvents: Traditional organic solvents are often volatile and toxic. pharmacognosyjournal.net Green chemistry promotes the use of environmentally benign alternatives such as water, ethanol, or deep eutectic solvents (DES). researchgate.netthieme-connect.com The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, which not only reduces environmental impact but can also simplify product isolation. thieme-connect.comlongdom.org For example, some pyrazole syntheses are efficiently catalyzed by Amberlyst-70 in water at room temperature. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are increasingly used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govpharmacognosyjournal.net These methods offer enhanced energy efficiency and can facilitate reactions that are difficult under traditional conditions. pharmacognosyjournal.netresearchgate.net Microwave-assisted synthesis, in particular, has been used to produce substituted pyrazoles rapidly and in high yields. pharmacognosyjournal.net

Catalysis: The use of heterogeneous or recyclable catalysts is a cornerstone of green synthesis. sci-hub.se Catalysts like nano-particles, clays (B1170129) (such as montmorillonite (B579905) K10), and polymer-supported reagents can be easily separated from the reaction mixture and reused, reducing waste and cost. pharmacognosyjournal.netthieme-connect.com For example, magnetic nano-[CoFe2O4] has been used as a recyclable catalyst in the ultrasonic-assisted synthesis of pyranopyrazole derivatives. researchgate.net

These approaches collectively contribute to making the synthesis of 1-cycloheptyl-1H-pyrazol-4-amine and its analogues more sustainable, cost-effective, and environmentally friendly. sci-hub.senih.gov

Analytical Confirmation of Synthesized Compounds (Excluding Basic Identification Data)

The definitive confirmation of the chemical structure of synthesized compounds like 1-cycloheptyl-1H-pyrazol-4-amine relies on a combination of advanced analytical techniques.

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the precise structure and regiochemistry of substituted pyrazoles. sci-hub.st

¹H NMR: For a compound like 1-cycloheptyl-1H-pyrazol-4-amine, the ¹H NMR spectrum would exhibit characteristic signals. The protons on the pyrazole ring (at positions 3 and 5) would typically appear as distinct singlets. excli.de The protons of the cycloheptyl group would produce a series of multiplets in the aliphatic region, while the N-H protons of the amine group would likely appear as a broad singlet that is exchangeable with D₂O. excli.denih.gov The chemical shifts are influenced by the electronic environment and steric effects of the substituents. sci-hub.st

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For 1-cycloheptyl-1H-pyrazol-4-amine, distinct signals would be expected for the three carbon atoms of the pyrazole ring, with their chemical shifts indicating their position relative to the nitrogen atoms and the amine group. nih.gov The seven carbon atoms of the cycloheptyl ring would also produce a set of signals in the aliphatic region. sci-hub.st

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. spectrabase.comchemicalbook.com

Key absorption bands for 1-cycloheptyl-1H-pyrazol-4-amine would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the cycloheptyl group (around 2850-2950 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyrazole ring (in the 1450-1600 cm⁻¹ range). excli.deresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. nih.gov

The mass spectrum of a pyrazole derivative typically shows a prominent molecular ion peak [M]⁺•. researchgate.net Common fragmentation pathways for the pyrazole ring involve the loss of HCN or N₂. researchgate.netresearchgate.net For 1-cycloheptyl-1H-pyrazol-4-amine, fragmentation would also likely involve the loss of the cycloheptyl group or fragments thereof. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition. nih.gov

Table 1: Expected Spectroscopic Data for 1-Cycloheptyl-1H-pyrazol-4-amine and its Analogues This table is generated based on data from analogous compounds reported in the literature.

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber / m/z | Reference |

|---|---|---|---|

| ¹H NMR | Pyrazole-H (C3-H, C5-H) | δ 7.0 - 8.5 ppm (singlets) | excli.de, sci-hub.st |

| ¹H NMR | Amine-H (NH₂) | Broad singlet, exchangeable | nih.gov |

| ¹H NMR | Cycloheptyl-H | δ 1.4 - 4.5 ppm (multiplets) | sci-hub.st |

| ¹³C NMR | Pyrazole-C | δ 90 - 155 ppm | nih.gov, sci-hub.st |

| ¹³C NMR | Cycloheptyl-C | δ 25 - 60 ppm | sci-hub.st |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | researchgate.net |

| IR | C-H Stretch (Aliphatic) | 2850 - 2950 cm⁻¹ | researchgate.net |

| IR | C=N, C=C Stretch (Ring) | 1450 - 1600 cm⁻¹ | excli.de |

| MS | Molecular Ion [M]⁺• | Dependent on exact formula | researchgate.net |

| MS | Fragmentation | Loss of HCN, N₂, Cycloheptyl fragments | researchgate.net, researchgate.net |

Pharmacological Investigations and Biological Activity Mechanisms of 1 Cycloheptyl 1h Pyrazol 4 Amine Derivatives

Exploration of Molecular Targets and Pathways

Other Enzyme Inhibition Activities

Carbonic Anhydrase Inhibition

Derivatives of the pyrazole (B372694) scaffold have demonstrated significant inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH regulation and CO2 hydration. nih.gov Substituted pyrazol-4-yl-diazene derivatives were identified as effective inhibitors of cytosolic human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, with values from 1.06 ± 0.16 nM to 9.83 ± 0.74 nM for hCA I and 0.68 ± 0.12 nM to 7.16 ± 1.14 nM for hCA II, indicating potent inhibition. nih.gov

Further studies on pyrazoline-based benzenesulfonamides revealed their inhibitory effects on both hCA I and hCA II. nih.gov The Ki values for this series ranged from 316.7 ± 9.6 to 533.1 ± 187.8 nM for hCA I and 412.5 ± 115.4 to 624.6 ± 168.2 nM for hCA II. nih.gov In another study, pyrazolo[4,3-c]pyridine sulfonamides were tested against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). mdpi.com This series showed varied inhibition, with Ki values against hCA I ranging from 58.8 to 8010 nM. mdpi.com Notably, some of these compounds were more potent against hCA I than the standard inhibitor Acetazolamide (AZA). mdpi.com Pyrazole-based benzene (B151609) sulfonamides have also been evaluated as inhibitors of hCA II, IX, and XII, with some derivatives showing submicromolar IC50 values against these isoforms. rsc.org

Table 1: Inhibition Data of Pyrazole Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Series | Target Isoform | Inhibition Range (Ki or IC50) | Reference |

|---|---|---|---|

| Substituted pyrazol-4-yl-diazene | hCA I | 1.06 - 9.83 nM (Ki) | nih.gov |

| Substituted pyrazol-4-yl-diazene | hCA II | 0.68 - 7.16 nM (Ki) | nih.gov |

| 4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamides | hCA I | 316.7 - 533.1 nM (Ki) | nih.gov |

| 4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamides | hCA II | 412.5 - 624.6 nM (Ki) | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | 58.8 - 8010 nM (Ki) | mdpi.com |

| Pyrazole-based benzene sulfonamides | hCA IX | IC50 = 0.15 ± 0.07 μM | rsc.org |

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.netacs.org Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing α-glucosidase inhibitors. researchgate.netnih.gov A series of substituted pyrazol-4-yl-diazene derivatives showed potent α-glucosidase inhibition, with Ki values ranging from 33.72 ± 7.93 to 90.56 ± 27.52 nM. nih.gov

In a separate investigation, sulfonamide-based acyl pyrazoles were synthesized and screened for their activity against α-glucosidase. researchgate.net All tested compounds in this series were found to be more potent inhibitors than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), exhibiting IC50 values in the range of 1.13 to 28.27 µM. researchgate.net Furthermore, hybrid molecules combining pyrazole and benzofuran (B130515) structures have been identified as α-glucosidase inhibitors that are four to eighteen times more active than acarbose, with IC50 values between 40.6 ± 0.2 and 164.3 ± 1.8 µM. researchgate.net These findings highlight the potential of the pyrazole scaffold as a foundation for designing new and effective α-glucosidase inhibitors. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Pyrazole Derivatives

| Compound Series | Activity Measurement | Potency Range | Reference |

|---|---|---|---|

| Substituted pyrazol-4-yl-diazene | Ki | 33.72 - 90.56 nM | nih.gov |

| Sulfonamide-based acyl pyrazoles | IC50 | 1.13 - 28.27 µM | researchgate.net |

Receptor and Channel Modulation (e.g., KCa2 Channels, Dopamine (B1211576) Transporter)

The modulation of ion channels and neurotransmitter transporters is another area where pyrazole derivatives show promise. While specific data on 1-cycloheptyl-1H-pyrazol-4-amine modulation of KCa2 channels is limited, the broader class of pyrazoles is known to interact with various receptors and channels.

Research has focused on the dopamine transporter (DAT), a key regulator of dopamine neurotransmission implicated in several neurological and psychiatric disorders. researchgate.net The trace amine-associated receptor 1 (TAAR1), which is co-expressed with DAT in some dopamine neurons, has been identified as a modulator of DAT function. doi.org Activation of TAAR1 by agonists can lead to a reduction in dopamine uptake and an increase in dopamine efflux, effects that are dependent on protein kinase A and protein kinase C. doi.org This suggests that compounds targeting TAAR1 could indirectly modulate dopaminergic signaling. Given that pyrazole structures are present in various pharmacologically active agents, exploring their potential to interact with targets like TAAR1 and DAT is a viable research direction. mdpi.com

Serine Protease Inhibition (e.g., Thrombin) and Serine-Trapping Mechanisms

Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, making it a prime target for antithrombotic drugs. nih.govnih.gov A series of 1H-pyrazol-5-amine derivatives have been developed as potent thrombin inhibitors that operate through a serine-trapping mechanism. researchgate.net In this mechanism, the inhibitor covalently acylates the catalytic Ser195 residue of thrombin, leading to its temporary inactivation. researchgate.net

Flexible acylated 1H-pyrazol-5-amines, such as compounds 24e, 34a, and 34b, were identified as potent thrombin inhibitors with IC50 values ranging from 16 to 80 nM. nih.govresearchgate.net These compounds demonstrated high selectivity for thrombin over other related serine proteases. nih.gov A mass-shift assay confirmed that the most potent derivative, 24e (IC50 = 16 nM), transfers its pivaloyl group to the serine residue in thrombin's active site. nih.gov Further structural modifications, such as fluorination of the pyrazole core, significantly enhanced inhibitory potency, with compound 33a showing an IC50 of 1.3 nM against thrombin. acs.org

Cellular and Biochemical Efficacy Evaluation

Evaluating the efficacy of 1-cycloheptyl-1H-pyrazol-4-amine derivatives requires a combination of biochemical and cellular assays to determine their direct interaction with molecular targets and their functional consequences in a biological context.

In Vitro Enzyme Assays and Half-Maximal Inhibitory Concentration (IC50) Determination

In vitro enzyme assays are fundamental for quantifying the inhibitory potential of pyrazole derivatives against specific target enzymes. These assays measure the concentration of the compound required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). For pyrazole-based thrombin inhibitors, IC50 values were determined by screening their ability to inhibit the proteolytic activity of thrombin. nih.govresearchgate.net This led to the identification of several potent inhibitors, with IC50 values in the low nanomolar range. nih.govnih.govresearchgate.net

Similarly, for carbonic anhydrase inhibitors, a stopped-flow CO2 hydrase assay is used to determine the inhibition constants (Ki) and IC50 values against various human CA isoforms. mdpi.com For α-glucosidase inhibitors, in vitro enzymatic assays are performed to screen compounds and determine their IC50 values, often comparing them to a standard drug like acarbose. researchgate.net Kinase inhibition assays are also crucial, as demonstrated in the evaluation of pyrazolo[3,4-b]pyridine derivatives against TBK1 kinase, where IC50 values were determined to identify potent candidates. nih.gov

Table 3: Selected IC50 Values for Pyrazole Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Acylated 1H-pyrazol-5-amine (24e) | Thrombin (FIIa) | 16 nM | nih.govnih.gov |

| Fluorinated acylated 1H-pyrazol-5-amine (33a) | Thrombin (FIIa) | 1.3 nM | acs.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 µM (Ki) | nih.gov |

| 1H-pyrazole-3-carboxamide (8t) | FLT3 | 0.089 nM | mdpi.com |

| Pyrazole-based benzene sulfonamide (4j) | hCAIX | 0.15 ± 0.07 μM | rsc.org |

Cell-Based Functional Assays for Target Engagement

To confirm that the biochemical activity observed in enzyme assays translates into a functional effect within a cellular environment, cell-based assays are employed. These assays assess the ability of a compound to engage its target in living cells and elicit a downstream biological response. For instance, pyrazole derivatives designed as kinase inhibitors are tested in cell-based functional assays to measure their anti-proliferative effects. nih.gov

A series of 4-amino-(1H)-pyrazole derivatives developed as Janus kinase (JAK) inhibitors were evaluated for cytotoxicity against various cancer cell lines, with some compounds showing potent effects at micromolar and submicromolar concentrations. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, identified as CDK2 inhibitors, displayed sub-micromolar anti-proliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells confirmed target engagement by showing that a lead compound reduced the phosphorylation of a key CDK2 substrate, induced cell cycle arrest, and triggered apoptosis. nih.gov Furthermore, western blot assays on acute myeloid leukemia (MV4-11) cells demonstrated that a 1H-pyrazole-3-carboxamide derivative inhibited the phosphorylation of the FLT3 receptor and its downstream signaling pathways (STAT5/AKT/ERK) in a dose-dependent manner, confirming target engagement in a cellular context. mdpi.com

Investigation of Downstream Signaling Pathway Modulation (e.g., Protein Phosphorylation via Western Blotting)

The mechanism of action for many biologically active pyrazole derivatives involves the modulation of key signaling pathways within cells. While specific Western blot analyses for 1-cycloheptyl-1H-pyrazol-4-amine derivatives are not readily found in current research, studies on other pyrazole compounds provide insight into their potential molecular targets.

One of the most well-documented mechanisms for anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ijpsjournal.comnih.gov This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. ijpsjournal.com For instance, celecoxib (B62257), a well-known anti-inflammatory drug, features a pyrazole core and is a selective COX-2 inhibitor. ijpsjournal.com

Furthermore, some pyrazole derivatives have been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. ijpsjournal.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. ijpsjournal.comnih.gov The investigation of these pathways often involves techniques like Western blotting to measure the phosphorylation status of key proteins such as IκB kinase (IKK) and the p65 subunit of NF-κB.

Other pyrazole derivatives have been found to inhibit the production of nitric oxide (NO) in macrophages, a process mediated by inducible nitric oxide synthase (iNOS). ijpsjournal.com The modulation of these and other signaling pathways, such as those involving MAP kinases, is a crucial area of investigation for understanding the full therapeutic potential of pyrazole-based compounds. frontiersin.org

Broad-Spectrum Biological Activity Screening (Excluding Specific Clinical Outcomes)

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide range of biological activities. mdpi.comnih.gov

Numerous studies have demonstrated the potent antimicrobial properties of pyrazole derivatives against a variety of pathogens. mdpi.commdpi.com

Antibacterial Activity: Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles exhibited activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on pyrazole derivatives containing an imidazothiadiazole moiety reported compounds with potent antibacterial activity, with some showing a minimum inhibitory concentration (MIC) of 0.25 µg/mL against multi-drug resistant strains. nih.gov

Antifungal Activity: The antifungal potential of pyrazole derivatives is also well-documented. mdpi.comnih.gov Some compounds have shown significant activity against fungal strains like Aspergillus niger. nih.gov For instance, one study found a pyrazole derivative with a MIC of 1 μg/mL against this fungus. nih.gov The mechanism of action for some antifungal pyrazoles involves the inhibition of enzymes crucial for fungal cell wall synthesis.

Antiviral Activity: The pyrazole scaffold is present in some antiviral agents. nih.gov Research has explored their efficacy against various viruses, though specific data on derivatives of 1-cycloheptyl-1H-pyrazol-4-amine is not available.

Table 1: Examples of Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Imidazothiadiazole-pyrazole hybrid | Multi-drug resistant bacteria | 0.25 µg/mL | nih.gov |

| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (MRSA) | 25.1 µM | mdpi.com |

| Pyrazole derivative | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative | Aspergillus niger | 1 µg/mL | nih.gov |

The anti-inflammatory activity is one of the most recognized properties of pyrazole derivatives, with celecoxib being a prime example. ijpsjournal.comnih.gov The primary mechanism is often the selective inhibition of the COX-2 enzyme, which is upregulated during inflammation. ijpsjournal.com This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. ijpsjournal.com

Studies have shown that pyrazoline derivatives, which are structurally related to pyrazoles, can exhibit significant anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. nih.gov Some of these compounds have demonstrated activity comparable to or even greater than the standard drug indomethacin. nih.gov The anti-inflammatory effects are often linked to the inhibition of prostaglandin (B15479496) synthesis and the modulation of pro-inflammatory cytokines. ijpsjournal.comnih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Pyrazole-pyridazine hybrid (5f) | COX-2 Inhibition | IC50 = 1.50 µM | nih.gov |

| Pyrazole-pyridazine hybrid (6f) | COX-2 Inhibition | IC50 = 1.15 µM | nih.gov |

| Pyrazoline derivative (2d) | Carrageenan-induced paw edema | Higher inhibition than indomethacin | nih.gov |

| Pyrazoline derivative (2e) | Carrageenan-induced paw edema | Higher inhibition than indomethacin | nih.gov |

Several pyrazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. nih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds a subject of significant interest. The antioxidant capacity of pyrazoles can be influenced by the nature and position of substituents on the pyrazole ring. nih.gov

Studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method have demonstrated the antioxidant potential of various pyrazole derivatives. nih.gov Some thienyl-pyrazole derivatives, for instance, have shown excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov Additionally, some copper(II) complexes with pyrazole derivatives have been shown to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. univie.ac.at

The pyrazole nucleus is found in compounds with significant anticonvulsant properties. nih.govresearchgate.net These derivatives have been evaluated in various animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govrsc.org

The mechanism of action for the anticonvulsant effects of pyrazole derivatives is thought to involve multiple pathways. Some may enhance GABAergic inhibition, a major inhibitory neurotransmission system in the brain. Others may act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability. nih.gov Studies have shown that some novel pyrazole analogues possess potent anticonvulsant activity with a favorable safety profile in preclinical tests. nih.govresearchgate.netrsc.org For example, in one study, a synthesized pyrazole derivative showed more potent anticonvulsant activity compared to diazepam in a PTZ-induced seizure model.

Structure Activity Relationship Sar Studies of 1 Cycloheptyl 1h Pyrazol 4 Amine Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-aminopyrazole derivatives is dictated by the interplay of several key structural features. The core pyrazole (B372694) scaffold serves as a versatile framework, and the substituents at various positions play crucial roles in modulating the compound's interaction with biological targets. mdpi.comresearchgate.net

The primary components governing the SAR of this class of compounds are:

The N1-substituent: The nature of the group attached to the N1 position of the pyrazole ring significantly influences the molecule's properties.

The 4-amino group: This functional group is often essential for forming key interactions with target proteins.

Substitution on the pyrazole ring (C3 and C5): Modifications at these positions can fine-tune the electronic and steric properties of the molecule, impacting its activity and selectivity.

Research into various 4-aminopyrazole derivatives has revealed their potential as inhibitors of Janus kinases (JAKs), which are implicated in immune-inflammatory diseases and cancers. nih.gov The general structure of these compounds allows for diverse modifications to optimize their potency and selectivity. mdpi.commdpi.com

Impact of the Cycloheptyl Substituent at N1 on Activity and Selectivity

Comparison with Other Cycloalkyl (e.g., Cyclohexyl, Cyclopropyl) and Aromatic Substituents

Comparative studies involving different N1-substituents have provided valuable insights into the SAR of pyrazole derivatives.

Cycloalkyl Groups: The size of the cycloalkyl ring at the N1 position often correlates with activity. For instance, in some series of pyrazole-based inhibitors, increasing the ring size from cyclopropyl (B3062369) to cyclohexyl has been shown to impact potency. nih.gov The larger cycloheptyl group offers a different steric and conformational profile that can be beneficial for certain targets. Studies on cannabinoid receptor ligands have shown that N1-cycloalkyl substituents are important for affinity and selectivity. nih.gov

Aromatic Substituents: Replacing the cycloheptyl group with an aromatic ring, such as a phenyl group, introduces different electronic and conformational properties. Aromatic rings can engage in π-stacking and other non-covalent interactions that are not possible with cycloalkyl groups. However, the increased rigidity of an aromatic substituent might be detrimental if the binding pocket requires a more flexible group. nih.gov The choice between a cycloalkyl and an aromatic substituent at N1 is a key consideration in the design of pyrazole-based compounds.

Below is a table summarizing the effects of different N1-substituents on the activity of pyrazole derivatives from various studies.

| N1-Substituent | Compound Series | Observed Effect on Activity |

| Cycloheptyl | Cannabinoid Ligands | Influences receptor affinity and selectivity |

| Cyclohexyl | Cannabinoid Ligands | Important for receptor binding |

| Cyclopropyl | General Pyrazole Derivatives | Can modulate potency |

| Phenyl | General Pyrazole Derivatives | Introduces potential for π-stacking interactions |

Influence on Molecular Lipophilicity and its Correlation with Biological Response

Increasing the size of the N1-cycloalkyl substituent generally increases the lipophilicity of the compound. nih.gov While this can enhance membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the lipophilic contribution of the cycloheptyl group must be balanced with other molecular properties to achieve a favorable biological response. nih.gov

Role of the 4-Amino Group and its Derivatization

The 4-amino group on the pyrazole ring is a key functional group that often acts as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins. The presence of this group is frequently essential for the biological activity of this class of compounds. mdpi.comnih.gov

Derivatization of the 4-amino group has been explored as a strategy to modulate the activity and properties of pyrazole analogues. For example, acylation or alkylation of the amino group can alter its hydrogen bonding capacity and introduce new steric or electronic features. researchgate.net Such modifications can lead to changes in potency, selectivity, and pharmacokinetic properties. nih.gov However, in many cases, a free amino group is preferred for optimal activity.

Effects of Additional Substitutions on the Pyrazole Ring (e.g., C3, C5)

Substituents at the C3 and C5 positions of the pyrazole ring provide another avenue for optimizing the biological activity of 1-cycloheptyl-1H-pyrazol-4-amine analogues. These modifications can influence the electronic distribution within the pyrazole ring and introduce additional points of interaction with the target.

C3-Substituents: The introduction of small alkyl or aryl groups at the C3 position can impact the compound's affinity and selectivity. For instance, a methyl group at C3 has been shown to enhance the affinity of some pyrazole derivatives for their targets. nih.gov

The strategic placement of substituents at the C3 and C5 positions, in combination with the cycloheptyl group at N1 and the 4-amino group, allows for the generation of a diverse library of compounds with a wide range of biological activities. mdpi.comnih.gov

Below is a data table summarizing the impact of C3 and C5 substitutions on the activity of pyrazole derivatives.

| Position of Substitution | Substituent | Observed Effect on Activity |

| C3 | Methyl | Enhanced affinity in some pyrazole series |

| C5 | Phenyl | Associated with analgesic and anti-inflammatory activity |

Stereochemical Considerations and Their Influence on Potency and Selectivity

The stereochemistry of substituents on a pyrazole core can profoundly influence the interaction of a molecule with its biological target, leading to significant differences in potency and selectivity between stereoisomers. In the context of 1-cycloheptyl-1H-pyrazol-4-amine analogues, the cycloheptyl group introduces a key stereochemical element.

The seven-membered ring of cycloheptyl is not planar and exists in various conformations, such as the chair and boat forms. Substitution on this ring can lead to the formation of diastereomers and enantiomers. Although direct studies on the chiral separation and differential activity of 1-cycloheptyl-1H-pyrazol-4-amine stereoisomers are not prominently reported, research on other chiral pyrazole derivatives underscores the importance of this aspect. For instance, studies on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives have shown that enantiomers can exhibit different inhibitory activities and selectivities against specific enzymes.

The spatial arrangement of the cycloheptyl group relative to the pyrazole ring can affect how the molecule fits into a binding pocket of a target protein. One stereoisomer may present a more favorable orientation for key interactions, such as hydrogen bonds or hydrophobic interactions, compared to its counterpart. This can result in one isomer being significantly more potent than the other.

Furthermore, stereochemistry can influence selectivity. Different isoforms of an enzyme or different receptor subtypes may have distinct topographies in their binding sites. One stereoisomer might be a perfect fit for the target of interest while having a poor fit for off-target proteins, leading to high selectivity. Conversely, the other isomer might bind to multiple targets, resulting in a less desirable selectivity profile.

The synthesis of single enantiomers or diastereomers of 1-cycloheptyl-1H-pyrazol-4-amine analogues would be a critical step in exploring these stereochemical effects. This could be achieved through stereoselective synthesis or by chiral separation of a racemic mixture. Subsequent biological evaluation of the individual stereoisomers would then provide a clear understanding of their respective contributions to potency and selectivity.

Table 1: Hypothetical Influence of Stereoisomers on Biological Activity

| Stereoisomer | Target Potency (IC₅₀) | Off-Target Selectivity | Rationale |

| Isomer A | Low (e.g., >10 µM) | Low | Unfavorable spatial orientation of the cycloheptyl group, leading to steric hindrance in the binding pocket. |

| Isomer B | High (e.g., <100 nM) | High | Optimal fit in the target's binding site, maximizing key interactions and minimizing off-target binding. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for 1-cycloheptyl-1H-pyrazol-4-amine analogues are found in the reviewed literature, the principles from QSAR studies on other pyrazole derivatives can be applied. nih.gov

A QSAR study on this class of compounds would typically involve the following steps:

Data Set Preparation: A series of 1-cycloheptyl-1H-pyrazol-4-amine analogues with varying substituents would be synthesized and their biological activities (e.g., IC₅₀ values) against a specific target would be determined.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Related to the electron distribution in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area, Verloop parameters).

Hydrophobic Descriptors: Related to the lipophilicity of the molecule (e.g., logP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model development.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such maps would be invaluable for guiding the rational design of new, more potent, and selective 1-cycloheptyl-1H-pyrazol-4-amine analogues.

Computational Chemistry and Molecular Modeling in Research on 1 Cycloheptyl 1h Pyrazol 4 Amine

Ligand-Target Interaction Studies

A primary goal in drug discovery is to understand how a ligand (a potential drug molecule) interacts with its biological target, typically a protein or enzyme. nih.gov For 1-cycloheptyl-1H-pyrazol-4-amine, these studies would be crucial in identifying its mechanism of action and therapeutic potential.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target. researchgate.net For 1-cycloheptyl-1H-pyrazol-4-amine, docking simulations would be performed against the active sites of various known cancer-related protein kinases like VEGFR-2, CDK2, or inflammatory targets like IRAK4, given the known activities of similar pyrazole (B372694) derivatives. researchgate.netnih.govnih.gov

The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Generating a 3D model of 1-cycloheptyl-1H-pyrazol-4-amine.

Using software (e.g., AutoDock, Schrödinger's Maestro) to fit the ligand into the target's binding site in various conformations. researchgate.netchemmethod.com

Scoring the poses based on binding energy, which estimates the strength of the interaction. A lower binding energy typically suggests a more favorable interaction. researchgate.net

These simulations would identify key interactions, such as hydrogen bonds between the pyrazole's amine group and amino acid residues in the target, or hydrophobic interactions involving the cycloheptyl ring.

Table 1: Hypothetical Molecular Docking Results for 1-Cycloheptyl-1H-pyrazol-4-amine with Protein Kinase Targets

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| VEGFR-2 (e.g., 2QU5) | -9.8 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| CDK2 (e.g., 2VTO) | -8.5 | Leu83, Lys33 | Hydrogen Bond |

This table is for illustrative purposes only and represents the type of data generated from molecular docking studies. Actual values would require specific computational experiments.

Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-target complex over time. researchgate.net An MD simulation would model the movement of every atom in the 1-cycloheptyl-1H-pyrazol-4-amine and target protein complex within a simulated physiological environment. kfupm.edu.sa

By running simulations for nanoseconds, researchers can observe:

Stability: Whether the ligand remains securely in the binding pocket.

Conformational Changes: How the ligand and protein adjust their shapes to optimize their interaction.

Interaction Persistence: If the key interactions predicted by docking are maintained throughout the simulation.

Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex. researchgate.net A stable complex with persistent interactions would increase confidence in the compound's potential as an effective inhibitor. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations delve into the electronic structure of a molecule, providing insights into its reactivity and intrinsic properties.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For 1-cycloheptyl-1H-pyrazol-4-amine, DFT studies would reveal critical information about its electronic landscape. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. researchgate.netnih.gov The energy gap between them indicates the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests the molecule is more reactive. For a pyrazole derivative, the HOMO is often located on the electron-rich pyrazole ring and amine group, while the LUMO distribution depends on the substituents. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps understand charge distribution and delocalization within the molecule, highlighting donor-acceptor interactions that stabilize the structure.

Table 2: Hypothetical DFT-Calculated Electronic Properties for 1-Cycloheptyl-1H-pyrazol-4-amine

| Property | Predicted Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest energy electrons available to donate. |

| LUMO Energy | -1.5 eV | Energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability. |

This table is for illustrative purposes only. Actual values would require specific DFT calculations.

In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADME profile, theoretical toxicity assessments)

A promising drug candidate must not only bind its target but also have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion). In silico tools can predict these properties before a compound is even synthesized. johnshopkins.edu

For 1-cycloheptyl-1H-pyrazol-4-amine, ADME prediction software (like QikProp or SwissADME) would analyze its structure to estimate:

Absorption: Parameters like Lipinski's Rule of Five (e.g., molecular weight, LogP) to predict oral bioavailability.

Distribution: Blood-brain barrier permeability and plasma protein binding.

Metabolism: Likelihood of being metabolized by cytochrome P450 enzymes. nih.gov

Excretion: Prediction of how the compound is cleared from the body.

Toxicity: Potential for mutagenicity, carcinogenicity, or other adverse effects based on structural alerts. nih.gov

Table 3: Hypothetical In Silico ADME/Toxicity Profile for 1-Cycloheptyl-1H-pyrazol-4-amine

| Parameter | Predicted Value (Hypothetical) | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight | 193.28 g/mol | < 500 |

| LogP (Octanol/Water Partition) | 2.1 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Ames Mutagenicity | Low Risk | Low Risk |

This table is for illustrative purposes only and represents typical output from ADME prediction software.

Virtual Screening and Lead Optimization Strategies

Virtual screening uses computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. chemmethod.com While 1-cycloheptyl-1H-pyrazol-4-amine is a specific molecule, the principles of virtual screening are central to its discovery and optimization. nih.gov

If initial studies showed promise, researchers could perform a virtual screen of a library containing thousands of similar pyrazole derivatives. This would help identify structural modifications to 1-cycloheptyl-1H-pyrazol-4-amine that could improve its binding affinity or ADME properties. For example, altering the size or position of the cycloalkyl group or adding substituents to the pyrazole ring could lead to a more potent and drug-like lead compound. This iterative process of computational design and prediction is the cornerstone of modern lead optimization. chemmethod.com

Advanced Analogues and Future Research Directions

Design and Synthesis of Fused Pyrazole (B372694) Derivatives

Fusing other ring systems to the pyrazole core is a prominent strategy to create rigid, three-dimensional structures with distinct biological profiles. chim.itmdpi.com The aminopyrazole functionality is a key synthetic handle, enabling the construction of various fused bicyclic systems. chim.it These fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse biological and physicochemical properties. chim.it

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged scaffold" in medicinal chemistry, acting as a bioisostere of the natural purine (B94841) ring found in ATP. nih.govrsc.org This structural similarity makes it a cornerstone for designing ATP-competitive kinase inhibitors. nih.gov The synthesis of this system often begins with a substituted 5-aminopyrazole-4-carbonitrile. nih.govmdpi.comnih.gov

A common synthetic pathway involves the reaction of a 5-aminopyrazole-4-carbonitrile derivative with formic acid or formamide (B127407) to construct the pyrimidine (B1678525) ring. mdpi.comnih.govekb.eg For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux yields the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com This intermediate can then be further functionalized. Another approach uses triethyl orthoformate followed by treatment with a nitrogen source like hydrazine (B178648) hydrate (B1144303) or benzylamine (B48309) to build the fused system. rsc.orgnih.gov These methods provide access to a wide array of derivatives with potential applications as anticancer agents by targeting protein kinases like EGFR. rsc.orgnih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidin-4-ol derivative | Forms the core scaffold for further alkylation. | mdpi.com |

| 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | Triethoxyorthoformate, then Hydrazine hydrate | 5-Amino-1-(p-tolylglycyl)-1H-pyrazolo[3,4-d]pyrimidine | Creates key intermediate for CDK2 inhibitors. | rsc.org |

| 5-Amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile | Formamide, Acetic anhydride | 4-Amino-3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine | Synthesis of fused pyrimidines for anti-inflammatory screening. | |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate, Triethyl orthoformate | 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Method to introduce substituents at the N-5 position. |

The pyrazolo[1,5-a]pyrimidine (B1248293) system is another important fused heterocycle derived from aminopyrazoles. nih.gov The synthesis typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic reagent, such as a β-dicarbonyl compound or its equivalent. nih.gov For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields a dihydroxypyrazolopyrimidine intermediate. mdpi.com This intermediate can then be chlorinated with phosphoryl chloride (POCl₃) to produce a dichloro-pyrazolo[1,5-a]pyrimidine, which serves as a versatile building block for further diversification through nucleophilic substitution reactions. [2, 4]

These scaffolds are prominent in the development of kinase inhibitors, targeting enzymes like Pim-1 and PI3Kδ. [2, 4] The synthetic accessibility allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. [4, 11]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Starting Material | Reagents | Product Class | Key Application/Target | Reference |

|---|---|---|---|---|

| 5-Amino-3-methylpyrazole | 1. Diethyl malonate, EtONa; 2. POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Intermediate for selective PI3Kδ inhibitors. | mdpi.com |

| 4-Phenyl-1H-pyrazol-5-amine | 1. N-methyl uracil, NaOEt; 2. POCl₃ | 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | Intermediate for potent and selective Pim-1 kinase inhibitors. | rsc.org |

| 3(5)-Aryl-1H-pyrazole-5(3)-carboxylates | 1. Alkylation; 2. Ring-opening with amines; 3. Cyclisation | Pyrazolo[1,5-a][1,4]diazepin-4-ones | Novel fused diazepinone system. | mdpi.com |

Beyond the common pyrimidine fusions, the pyrazole-4-amine scaffold can be used to construct a variety of other heterocyclic systems. These include pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. mdpi.com The synthesis of pyrazolo[3,4-b]pyridines often involves the Friedländer condensation, where an aminopyrazole with an adjacent carbonyl group reacts with a ketone. mdpi.com Pyrazolo[4,3-d]pyrimidines have also been synthesized and evaluated for anti-inflammatory activity. The vast structural diversity achievable through fusing different rings highlights the versatility of the pyrazole core in medicinal chemistry. [6, 17]

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a key strategy in drug design where a part of a molecule is exchanged for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The pyrazole ring itself is often considered a bioisostere of other rings, such as benzene (B151609) or pyrimidine. nih.gov For example, in the development of the Aurora kinase inhibitor Barasertib, a benzene ring was replaced with a pyrazole, which led to potent and less lipophilic compounds with better drug-like properties. nih.gov

Scaffold hopping involves a more drastic change, replacing the central core of a molecule with a structurally different scaffold while aiming to retain the original biological activity. [25, 28] This approach can lead to novel intellectual property and improved drug characteristics. Starting from a known pharmacophore, a scaffold hopping strategy can be employed to design new series of compounds, such as replacing a known core with a pyrazole-containing one. [25, 28] For instance, the pyrazolo[3,4-d]pyrimidine scaffold is frequently used as a bioisosteric replacement for the purine core in kinase inhibitors. Other heterocycles, like 1,2,4-oxadiazoles, have been used as bioisosteric replacements for other parts of a molecule in conjunction with a pyrazole core to develop potent inhibitors.

Development of Multi-Targeting Agents Based on the Pyrazole-4-amine Scaffold

Designing single molecules that can modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The pyrazole-4-amine scaffold is a feature of several multi-targeted kinase inhibitors. nih.gov For example, AT9283 is a 4-pyrazolamine derivative with broad-spectrum activity against a variety of kinases, including Aurora kinases. nih.gov Similarly, ENMD-2076 is an orally active inhibitor of Aurora A and other cancer-related kinases. nih.gov The development of such multi-targeting agents often involves strategically modifying the pyrazole scaffold to achieve potent inhibition against a desired panel of targets. This approach can offer advantages in terms of efficacy and overcoming drug resistance compared to single-target agents. [5, 21]

Emerging Methodologies in Pyrazole Synthesis and Functionalization

Recent advances in synthetic organic chemistry are continuously providing new and more efficient ways to synthesize and functionalize pyrazole rings. chim.it These emerging methodologies include the use of transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes. [1, 18] Flow chemistry, for example, offers a safer and more scalable alternative to traditional batch synthesis, especially for reactions involving potentially hazardous intermediates like hydrazines. [17, 23]

Modern catalytic methods, such as palladium-catalyzed cross-coupling and copper-catalyzed amination, have enabled the late-stage functionalization of the pyrazole core, allowing for the introduction of diverse substituents with high precision. [8, 11] Other innovative approaches include silver-catalyzed reactions for synthesizing CF₃-pyrazoles and Lewis acid-catalyzed cascade reactions to form 4-substituted pyrazoles. chim.it Electrosynthesis is also emerging as a green and efficient method for the C-H functionalization of pyrazoles, allowing for C–halogen, C–S, and N–N bond formations. ekb.eg These new synthetic tools are crucial for rapidly creating libraries of diverse pyrazole analogues for biological screening and accelerating the drug discovery process. [1, 7]

Unexplored Biological Activities and Therapeutic Niches for 1-Cycloheptyl-1H-pyrazol-4-amine Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. tandfonline.comnih.gov While significant research has focused on areas like oncology and inflammation, the unique structural attributes of 1-cycloheptyl-1H-pyrazol-4-amine and its analogues suggest a wealth of untapped therapeutic potential in less conventional areas. The exploration of these novel applications could pave the way for innovative treatments for a variety of challenging diseases.

The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers both polarity and reactivity, making it an ideal starting point for the development of new drugs. mdpi.comnih.gov The versatility of the pyrazole ring allows for a wide range of chemical modifications, which in turn can be used to fine-tune the pharmacological properties of the resulting compounds. mdpi.comnih.gov

A significant body of research has demonstrated that pyrazole derivatives possess a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, and antitubercular properties. mdpi.comnih.gov This established history of diverse bioactivity provides a strong foundation for investigating novel therapeutic applications for derivatives of 1-cycloheptyl-1H-pyrazol-4-amine.

Promising, Yet Underexplored, Therapeutic Avenues:

Neurodegenerative Disorders: The role of pyrazoline-containing compounds, which are structurally related to pyrazoles, as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging area of interest. nih.gov These compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase, which are key targets in the management of these conditions. nih.gov Given this precedent, derivatives of 1-cycloheptyl-1H-pyrazol-4-amine warrant investigation for their potential neuroprotective effects.

Antimicrobial Resistance: The rise of multidrug-resistant bacteria presents a critical global health challenge. mdpi.com Research has indicated that certain aniline-derived pyrazole compounds are effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com This suggests that novel pyrazole derivatives, including those based on a 1-cycloheptyl-1H-pyrazol-4-amine framework, could be developed as next-generation antibacterial agents.

Antiviral Applications: The success of the pyrazole-containing drug lenacapavir (B1654289) in treating HIV underscores the potential of this chemical class in antiviral therapy. tandfonline.com The unique structural features of 1-cycloheptyl-1H-pyrazol-4-amine could be leveraged to design new antiviral agents targeting a range of viral pathogens.

Metabolic Disorders: Some pyrazole derivatives have been identified as having α-glucosidase inhibitory activity, which is a mechanism for controlling blood sugar levels in diabetic patients. mdpi.com This opens the door for the exploration of 1-cycloheptyl-1H-pyrazol-4-amine derivatives as potential treatments for type 2 diabetes and other metabolic disorders.

Parasitic Diseases: Pyrazole and pyrazoline derivatives have also been investigated for their potential as antimalarial agents. tandfonline.com The development of new and effective treatments for malaria remains a global health priority, and the pyrazole scaffold offers a promising starting point for the discovery of novel antimalarial drugs.

The following table summarizes potential, yet underexplored, therapeutic niches for derivatives of 1-cycloheptyl-1H-pyrazol-4-amine, based on the established activities of the broader pyrazole class.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale for Exploration |

| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase | Related pyrazoline compounds show inhibitory activity. nih.gov |

| Antimicrobial Agents | Bacterial cell wall synthesis, DNA gyrase | Aniline-derived pyrazoles are active against resistant bacteria. tandfonline.com |

| Antiviral Therapy | Viral replication enzymes | The pyrazole scaffold is present in approved antiviral drugs. tandfonline.com |

| Metabolic Disorders | α-glucosidase | Some pyrazole derivatives exhibit α-glucosidase inhibition. mdpi.com |

| Antiparasitic Agents | Parasite-specific metabolic pathways | Pyrazole derivatives have shown promise as antimalarial compounds. tandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.